D&C Red No. 31

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D & C Red no. 31 is a dye.

Mécanisme D'action

Target of Action

D & C Red No. 31, also known as CI 15800, is primarily used as a colorant in various products . Its primary targets are the visual receptors in the human eye, where it imparts a specific color to the products it is used in .

Mode of Action

As a dye, D & C Red No. 31 interacts with light in a specific way to produce its characteristic color . When light hits the dye, certain wavelengths are absorbed while others are reflected. The reflected light reaches our eyes and is perceived as the color of the dye .

Biochemical Pathways

The action of D & C Red No. The perception of color involves complex biochemical processes in the visual system, including the absorption of light by photoreceptor cells in the retina and the subsequent transmission of electrical signals to the brain .

Pharmacokinetics

The pharmacokinetics of D & C Red No. If ingested or absorbed through the skin, its adme (absorption, distribution, metabolism, and excretion) properties would depend on various factors including its chemical structure, the formulation of the product it is used in, and individual physiological factors .

Result of Action

The primary result of the action of D & C Red No. 31 is the imparting of color to the products it is used in . This can enhance the aesthetic appeal of these products and contribute to their overall effectiveness .

Action Environment

The action of D & C Red No. 31 can be influenced by various environmental factors. For example, exposure to light and heat can potentially degrade the dye and alter its color . The pH and chemical composition of the product it is used in can also affect its stability and color . Therefore, appropriate storage and handling are important to maintain the effectiveness of this dye .

Analyse Biochimique

Biochemical Properties

D & C Red no. 31 plays a significant role in biochemical reactions, primarily as a dye. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic processes, such as oxidases and reductases. These interactions can influence the activity of these enzymes, either inhibiting or enhancing their function. Additionally, D & C Red no. 31 can bind to proteins, altering their conformation and affecting their biological activity .

Cellular Effects

D & C Red no. 31 has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to D & C Red no. 31 can lead to changes in the expression of genes involved in oxidative stress response and inflammation. This compound can also affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of D & C Red no. 31 involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to inhibition or activation of their activity. For instance, D & C Red no. 31 can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species. Additionally, it can interact with transcription factors, influencing gene expression and altering cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D & C Red no. 31 can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, such as exposure to light or heat. Long-term exposure to D & C Red no. 31 in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the duration of exposure .

Dosage Effects in Animal Models

The effects of D & C Red no. 31 in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can lead to toxic or adverse effects, such as changes in behavior, organ toxicity, and alterations in blood parameters. For example, studies have shown that high doses of D & C Red no. 31 can lead to changes in spleen function and behavioral alterations in rodents .

Metabolic Pathways

D & C Red no. 31 is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation and elimination from the body. This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites. For instance, D & C Red no. 31 can influence the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of many compounds .

Transport and Distribution

The transport and distribution of D & C Red no. 31 within cells and tissues involve interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. It can also bind to plasma proteins, affecting its distribution and accumulation in tissues. The localization and accumulation of D & C Red no. 31 can influence its biological activity and potential toxicity .

Subcellular Localization

D & C Red no. 31 exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria. The subcellular localization of D & C Red no. 31 is influenced by targeting signals and post-translational modifications. For instance, it can be directed to the mitochondria through specific targeting sequences, where it can influence mitochondrial function and energy metabolism .

Applications De Recherche Scientifique

Chemical Properties and Structure

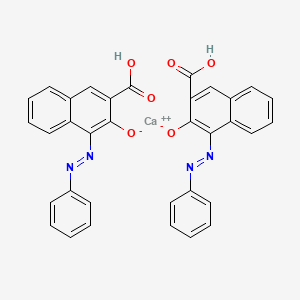

D&C Red No. 31 is classified as a monoazo dye, characterized by the presence of a single azo group (-N=N-) in its molecular structure. Its chemical formula is C18H12N2O2, which contributes to its vibrant red hue. This compound is primarily used for coloring products such as blushers, lipsticks, and other cosmetics, while being subject to strict regulations by the Food and Drug Administration (FDA) in the United States.

Key Applications

-

Cosmetics and Personal Care Products

- D&C Red No. 31 is predominantly used in cosmetics for its vibrant coloring properties. It is commonly found in:

- Blushers

- Lipsticks

- Nail polishes

- Hair dyes

- D&C Red No. 31 is predominantly used in cosmetics for its vibrant coloring properties. It is commonly found in:

-

Biological Staining

- In laboratory settings, D&C Red No. 31 serves as a staining agent for biological materials. Its ability to absorb specific wavelengths of light enhances the visibility of cellular components under microscopy. This application is crucial for:

- Histological studies

- Cellular imaging

- Visualizing tissue structures

- In laboratory settings, D&C Red No. 31 serves as a staining agent for biological materials. Its ability to absorb specific wavelengths of light enhances the visibility of cellular components under microscopy. This application is crucial for:

-

Pharmaceuticals

- Although primarily used in cosmetics, D&C Red No. 31 has potential applications in pharmaceuticals as an excipient or colorant in topical formulations.

Regulatory Status

D&C Red No. 31 is certified for use by the FDA but is restricted from applications involving direct contact with mucous membranes or ingestion due to safety concerns. The compound's safety profile has been evaluated through various toxicological studies that assess its potential carcinogenicity and genetic toxicity.

Toxicological Studies

Research has indicated that certain azo dyes, including D&C Red No. 31, may pose risks of genetic mutations and carcinogenic effects under specific conditions. A notable study published in the International Journal of Toxicology highlighted the potential for azo dyes to undergo metabolic activation leading to DNA damage .

Stability Testing

A study on the stability of D&C Red No. 31 under different environmental conditions demonstrated that it retains its color integrity when exposed to varying pH levels and temperatures, making it suitable for long-term use in cosmetic formulations .

Comparative Analysis with Other Dyes

To understand the unique properties of D&C Red No. 31, a comparative analysis with other similar dyes was conducted:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| D&C Red No. 27 | Monoazo | Similar structure; used in cosmetics |

| D&C Red No. 30 | Monoazo | Known for stability; used widely |

| D&C Red No. 33 | Azo | Permitted for ingested drugs; broader application scope |

Analyse Des Réactions Chimiques

Acid-Base Reactions

D&C Red No. 31 exhibits pH-dependent structural and color changes due to protonation/deprotonation of functional groups:

- Strong Alkaline Conditions (pH > 10):

The phenolic hydroxyl group (-OH) deprotonates, forming a conjugate base. This shifts the compound’s absorption spectrum, resulting in a yellow coloration . - Strong Acidic Conditions (pH < 3):

Protonation of the azo group or sulfonate moieties alters electron delocalization, causing a bluish-red hue .

Table 1: Acid-Base Reactivity

| Condition | pH Range | Observed Color Change | Mechanism |

|---|---|---|---|

| Alkaline | >10 | Yellow | Deprotonation of -OH group |

| Acidic | <3 | Bluish-red | Protonation of azo/sulfonate |

Oxidation Reactions

The azo bond (-N=N-) is susceptible to oxidative cleavage, particularly under strong oxidizing conditions:

Safety Note: Oxidation byproducts, particularly aromatic amines like aniline, are regulated due to potential carcinogenicity .

Reduction Reactions

Reduction targets the azo bond, breaking it into amine intermediates:

- Reagents: Sodium dithionite (Na₂S₂O₄), zinc dust in acidic media, or catalytic hydrogenation .

- Products:

Table 2: Reduction Pathways

| Reducing Agent | Conditions | Major Products |

|---|---|---|

| Sodium dithionite | Aqueous, pH 7–9 | 3-Hydroxy-2-naphthoic acid + aniline |

| Zinc/HCl | Acidic, 25–50°C | Amines + naphthol derivatives |

Photochemical Degradation

Exposure to UV light induces bond cleavage and radical formation:

- Mechanism: Photoexcitation of the azo group generates singlet oxygen (¹O₂) and hydroxyl radicals (·OH) .

- Outcomes:

Thermal Stability

D&C Red No. 31 is stable up to 105°C, but decomposes at higher temperatures:

- Decomposition Pathway:

Interactions with Cosmetics Formulations

In product matrices, reactivity is influenced by:

- Alcohols: Ethanol increases solubility but may accelerate reduction in acidic environments .

- Surfactants: Ionic surfactants stabilize the pigment via micelle encapsulation, reducing oxidative degradation .

Critical Research Findings

- Regulatory Limits: The FDA restricts D&C Red No. 31 to external cosmetics due to potential amine byproducts from reduction .

- Environmental Impact: Oxidative breakdown in wastewater treatment plants releases bioaccumulative aromatic amines, necessitating advanced filtration .

- Synthetic Byproducts: Batch analyses reveal trace levels (<0.5%) of 3-hydroxy-4-(4-methylphenylazo)-2-naphthalenecarboxylic acid , a structural analog formed during coupling .

Propriétés

Numéro CAS |

6371-76-2 |

|---|---|

Formule moléculaire |

C17H12CaN2O3 |

Poids moléculaire |

332.4 g/mol |

Nom IUPAC |

calcium;3-carboxy-1-phenyldiazenylnaphthalen-2-olate |

InChI |

InChI=1S/C17H12N2O3.Ca/c20-16-14(17(21)22)10-11-6-4-5-9-13(11)15(16)19-18-12-7-2-1-3-8-12;/h1-10,20H,(H,21,22); |

Clé InChI |

HLLMZVCVUHKMMD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-].[Ca+2] |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O.[Ca] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

D & C Red no. 31; 11067 Red; Brilliant Scarlet G; CCRIS 4906; Pigment Scarlet Toner RB; Topaz Toner R 5; |

Origine du produit |

United States |

Q1: Why is D&C Red No. 31 a concern in cosmetics?

A1: D&C Red No. 31 is a pigment used in cosmetics. The research paper identifies D&C Red No. 31 as one of two pigments (along with Yellow No. 11) whose avoidance is "essential to reduce cosmetic dermatitis of the consumers" []. This suggests that D&C Red No. 31 is a significant contributor to allergic reactions and contact dermatitis caused by cosmetics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.